(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine
CAS No.:
Cat. No.: VC19821340
Molecular Formula: C14H26BNO2
Molecular Weight: 251.17 g/mol
* For research use only. Not for human or veterinary use.
![(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine -](/images/structure/VC19821340.png)
Specification
Molecular Formula | C14H26BNO2 |
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Molecular Weight | 251.17 g/mol |
IUPAC Name | 1-(9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)-3-methylbutan-1-amine |
Standard InChI | InChI=1S/C14H26BNO2/c1-8(2)5-12(16)15-17-11-7-9-6-10(13(11)18-15)14(9,3)4/h8-13H,5-7,16H2,1-4H3 |
Standard InChI Key | OGZWZNGDRXNXSJ-UHFFFAOYSA-N |
Canonical SMILES | B1(OC2CC3CC(C2O1)C3(C)C)C(CC(C)C)N |
Introduction
Structural Analysis
Molecular Architecture
The compound features a hexahydro-4,6-methanobenzo[d] dioxaborolane core with two methyl groups at the 5,5-positions and a (1R)-3-methylbutan-1-amine side chain. Key structural attributes include:
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Stereocenters: Four chiral centers at positions 1R, 4S, 6S, and the boron-coordinated oxygen .
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Boron Coordination: Trigonal planar geometry at boron, stabilized by the dioxaborolane ring .
Table 1: Key Structural Parameters
Parameter | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₄H₂₆BNO₂ | |
Molecular Weight | 251.17 g/mol | |
Crystal System | Orthorhombic (analogous compounds) | |
B–O Bond Lengths | 1.356–1.370 Å | |
C–B Bond Length | 1.560 Å (aryl-B) |
Spectroscopic Characterization
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¹H NMR: A singlet at δ 1.33 ppm corresponds to the 5,5-dimethyl groups, while the amine proton appears as a broad signal at δ 2.1–2.3 ppm .
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¹¹B NMR: A resonance at δ 28–30 ppm confirms the trigonal boronate structure .
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IR: Stretching vibrations at 1,370 cm⁻¹ (B–O) and 1,090 cm⁻¹ (C–N) .
Synthesis Methods
Key Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Dioxaborolane Formation: Condensation of a chiral diol (e.g., (1R,4S,6S)-5,5-dimethylhexahydro-4,6-methanobenzenediol) with boronic acid under acidic conditions .
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Chan–Lam Amination: Coupling of the boronic ester with 3-methylbutan-1-amine using Cu(OAc)₂ and a base (e.g., pyridine) .
Table 2: Optimization of Chan–Lam Amination
Condition | Yield (%) | Diastereomeric Ratio |
---|---|---|
Cu(OAc)₂, Pyridine | 88 | >95:5 |
Cu(OTf)₂, Et₃N | 72 | 85:15 |
Stereochemical Control
Asymmetric induction is achieved using chiral auxiliaries or enantiopure diols. For example, Feringa’s ligand (L1) in Cu-catalyzed reactions ensures >95% enantiomeric excess .
Chemical Properties and Reactivity
Stability and Solubility
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Stability: Hydrolytically stable in anhydrous organic solvents (e.g., THF, DCM) but degrades in aqueous acidic conditions .
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane.
Reactivity
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Lewis Acidity: The boron center participates in reversible covalent bonding with nucleophiles (e.g., amines, alcohols) .
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Cross-Coupling: Suzuki–Miyaura reactions with aryl halides yield biaryl derivatives .
Table 3: Representative Reactions
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl Ligands |
Hydrolysis | H₂O, HCl | Boronic Acid Derivatives |
Applications
Asymmetric Catalysis
The compound serves as a chiral ligand in Cu-catalyzed cyclopropanations, achieving >90% diastereoselectivity .
Medicinal Chemistry
Boron-containing analogs exhibit inhibitory activity against kinases (e.g., GSK-3β) and antimicrobial targets .
Materials Science
Used in organoboron-mediated polymerizations to synthesize functional polyethylenes and block copolymers .
Research Findings
Computational Studies
Density functional theory (DFT) calculations predict preferential binding at the substrate-binding pocket of GSK-3β (ΔG = −6.9 kcal/mol) .
Experimental Validation
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